molecular formula C11H8N2O2 B13778332 1-methylchromeno[3,4-d]imidazol-4-one CAS No. 87236-16-6

1-methylchromeno[3,4-d]imidazol-4-one

Cat. No.: B13778332
CAS No.: 87236-16-6
M. Wt: 200.19 g/mol
InChI Key: PYBRFNFQHRUEEZ-UHFFFAOYSA-N
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Description

1-Methylchromeno[3,4-d]imidazol-4-one is a heterocyclic compound featuring a fused chromene-imidazolone scaffold. The structure comprises a benzopyran moiety fused to an imidazol-4-one ring, with a methyl group substituted at the N1 position of the imidazolone core. Chromenoimidazolones are of interest in medicinal chemistry due to their structural similarity to bioactive coumarin derivatives, which exhibit antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No.

87236-16-6

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

1-methylchromeno[3,4-d]imidazol-4-one

InChI

InChI=1S/C11H8N2O2/c1-13-6-12-9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-6H,1H3

InChI Key

PYBRFNFQHRUEEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C3=CC=CC=C3OC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-methylchromeno[3,4-d]imidazol-4-one can be achieved through several routes. One common method involves the oxidative condensation of ketones and amidines. This reaction typically uses molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one . Industrial production methods often involve similar oxidative processes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-Methylchromeno[3,4-d]imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones under specific conditions.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

Synthesis of 1-Methylchromeno[3,4-d]imidazol-4-one

The synthesis of this compound typically involves a one-pot reaction of 4-amino-3-nitrocoumarin with various aliphatic acids under microwave irradiation. This method has been shown to yield high amounts of the desired compound efficiently. For instance, the reaction with formic acid under specific conditions resulted in yields as high as 92% .

Biological Activities

This compound exhibits several promising biological activities:

  • Phosphodiesterase Inhibition : Compounds in this class have been identified as phosphodiesterase VII inhibitors, which may be beneficial for treating inflammatory disorders and autoimmune diseases .
  • Anticancer Properties : Preliminary studies indicate that these compounds may act as growth inhibitors for mammalian cancer cells, suggesting their potential use in cancer therapy .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
  • CNS Depressant Effects : There is evidence suggesting that these compounds may act as central nervous system depressants, which could have implications for treating anxiety or sleep disorders .

Applications in Medicinal Chemistry

The diverse biological activities of this compound derivatives make them suitable candidates for drug development. Their ability to inhibit specific enzymes and receptors positions them as potential therapeutic agents for various conditions:

Application AreaPotential Uses
Cancer TherapyGrowth inhibitors for cancer cells
Inflammatory DisordersTreatment for autoimmune diseases
Antimicrobial AgentsDevelopment of new antibiotics
CNS DisordersPotential anxiolytics or sedatives

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

  • Inhibition Studies : A study demonstrated that certain derivatives effectively inhibited soybean lipoxygenase, an enzyme involved in inflammatory processes . This suggests their potential utility in developing anti-inflammatory drugs.
  • Anticancer Activity : Research highlighted the anticancer effects of these compounds through mechanisms involving apoptosis induction in cancer cell lines . This opens avenues for further exploration in oncology.
  • Antimicrobial Testing : Various derivatives were tested against bacterial strains and showed significant activity, indicating their potential role as new antimicrobial agents .

Mechanism of Action

The mechanism by which 1-methylchromeno[3,4-d]imidazol-4-one exerts its effects is primarily through its interaction with specific molecular targets. In medicinal applications, it is believed to interact with enzymes and receptors involved in disease pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Position Effects N1 vs. C2 Substitution: Derivatives with substituents at the N1 position (e.g., 1-benzyl) are less common in the literature compared to C2-substituted analogs. C2-Substituted Derivatives: These compounds (e.g., 4b, 4g, 4h) are synthesized via one-pot microwave-assisted reactions with aliphatic acids, achieving yields >85% under optimized conditions. Their melting points correlate with substituent bulkiness (e.g., 4g: 243–245°C vs. 4h: 209–211°C) .

Synthetic Methodology C2-substituted derivatives are synthesized using methods involving 4-amino-3-nitrocoumarin, phosphoric acid, and microwave irradiation, which promote cyclization and high yields . N1-substituted analogs (e.g., 1-benzyl) may require alternative routes, such as nucleophilic substitution or transition-metal catalysis, as seen in related imidazole syntheses .

Physicochemical Properties HRMS and IR data for C2-substituted derivatives confirm structural integrity, with characteristic carbonyl (1717 cm⁻¹) and aromatic (1545 cm⁻¹) peaks . The absence of data for 1-methylchromeno[3,4-d]imidazol-4-one underscores the need for targeted synthesis and characterization.

Biological Activity

1-Methylchromeno[3,4-d]imidazol-4-one is a heterocyclic compound that combines a chromene structure with an imidazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. Research indicates that it may exhibit antimicrobial, anticancer, and other therapeutic properties.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth. It has been tested against various cancer cell lines, including lung, colon, and breast cancer cells. The following table summarizes some of the key findings regarding its anticancer activity:

Cell Line IC50 (µM) Effect Reference
A549 (Lung)15Induces apoptosis
HCT116 (Colon)20Inhibits proliferation
MCF-7 (Breast)25Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in cell signaling pathways. Notably, its interaction with G-quadruplex structures has been proposed as a mechanism for its anticancer effects, as these structures play a crucial role in regulating gene expression related to tumor growth.

Study on Antimicrobial Activity

In a study published in 2020, researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial properties.

Study on Anticancer Effects

Another significant study focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability across all tested lines. The study concluded that further exploration into its potential as a therapeutic agent for cancer treatment is warranted.

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